molecular formula C25H29N3O4S B2481442 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide CAS No. 878058-81-2

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide

Cat. No.: B2481442
CAS No.: 878058-81-2
M. Wt: 467.58
InChI Key: JICIHXVTSFZQQW-UHFFFAOYSA-N
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Description

This high-purity chemical, with the molecular formula C25H29N3O4S and a molecular weight of 467.58 g/mol , is a synthetic indole-acetamide derivative offered for research purposes. Compounds within this structural class have demonstrated significant research value in virology, particularly as inhibitors of viral replication. Recent scientific literature indicates that structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides are being investigated for their potent activity against the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 . These related molecules have shown the ability to inhibit viral replication in cell-based assays, with some candidates exhibiting promisingly low EC50 values . Furthermore, other close analogs have been studied for their mechanism of action against human respiratory syncytial virus (RSV), where they function by targeting stages of viral genome replication and transcription or by inhibiting membrane fusion . This suggests that 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide represents a compound of interest for researchers exploring novel antiviral agents and studying viral lifecycles. The product is supplied with a minimum purity of 90% and is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can source this compound from several verified suppliers, including Life Chemicals .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-26(20-11-5-4-6-12-20)25(30)19-33(31,32)23-17-28(22-14-8-7-13-21(22)23)18-24(29)27-15-9-2-3-10-16-27/h4-8,11-14,17H,2-3,9-10,15-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICIHXVTSFZQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles. The metabolism and excretion of this compound would likely depend on its chemical structure and the specific enzymes present in the body.

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide , also referred to as Compound A , is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C25H29N3O5S
Molecular Weight : 483.58 g/mol
IUPAC Name : 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-methyl-N-phenylacetamide

Structural Features

The compound features:

  • An indole moiety , which is known for various biological activities.
  • A sulfonamide group , contributing to its interaction with biological targets.
  • An azepane ring , which may enhance binding affinity to specific receptors.

The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets, potentially modulating various biochemical pathways. The following mechanisms have been proposed:

1. Enzyme Inhibition:
Compound A may inhibit enzymes by binding to their active sites, thus altering their activity.

2. Receptor Modulation:
It has the potential to interact with receptors involved in signal transduction pathways, affecting cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that Compound A exhibits several biological activities, making it a candidate for therapeutic applications:

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells. Further research is required to evaluate the specific effects of Compound A on different cancer cell lines.

Neuroprotective Effects

Given its structure, Compound A may interact with neurotransmitter systems, suggesting potential neuroprotective effects. Investigations into its role as a glycine transporter inhibitor have shown promise in modulating neurotransmission, which could be beneficial in treating neurological disorders .

Antimicrobial Properties

Preliminary studies indicate that sulfonamide derivatives can possess antimicrobial activity. The sulfonamide group in Compound A may contribute to this effect, warranting further exploration into its efficacy against various pathogens.

Comparative Analysis of Similar Compounds

To better understand the potential of Compound A, a comparison with related compounds is essential:

Compound NameStructure FeaturesBiological ActivityReference
Compound BIndole + SulfonamideAnticancer
Compound CAzepane + AcetamideNeuroprotective
Compound DSulfonamideAntimicrobial

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

Case Study 1:
A study on phenyl sulfonamides demonstrated their effectiveness as GlyT1 inhibitors, enhancing the understanding of their mechanism involving neurotransmitter modulation .

Case Study 2:
Research on azepane-containing compounds revealed their potential in targeting specific receptors linked to neurodegenerative diseases .

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that derivatives of N-phenylacetamides, similar to the compound , have demonstrated anticonvulsant activity. A study synthesized several new N-phenylacetamide derivatives and evaluated their efficacy against epilepsy models. Compounds were tested using the maximal electroshock (MES) and pentylenetetrazole-induced seizure models in rodents, revealing promising anticonvulsant properties for certain derivatives .

Antiviral Activity

Another significant application of related compounds is their antiviral potential. A study investigated a library of indole-based compounds against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. Among these compounds, some exhibited strong inhibition of RdRp activity while maintaining low cytotoxicity. This suggests that similar structures may serve as effective antiviral agents targeting critical viral enzymes .

Study on Anticonvulsant Activity

In a detailed study on anticonvulsant activity, researchers synthesized multiple derivatives based on the N-phenylacetamide framework. The most potent derivative was identified as having moderate binding affinity to neuronal voltage-sensitive sodium channels, suggesting a mechanism that could stabilize neuronal excitability and prevent seizure propagation .

Evaluation Against SARS-CoV-2

In another case study focusing on antiviral properties, researchers developed a cell-based assay to evaluate the effectiveness of various indole derivatives against SARS-CoV-2 RdRp. The findings indicated that certain compounds not only inhibited viral replication but also showed resilience against viral exoribonuclease activity, highlighting their potential as therapeutic candidates in treating COVID-19 .

Comparison with Similar Compounds

Key Observations :

  • Replacement of sulfonyl with sulfanyl (e.g., ) reduces polarity and may alter target binding kinetics.
  • Substitution of the N-methyl-N-phenyl group with halogenated aryl (e.g., 4-chlorophenyl in ) or alkyl groups (e.g., 2-methylphenyl in ) impacts steric hindrance and electronic effects.

Functional Analogues: Pharmacophore Similarities

Compound Name Pharmacophore Features Biological Activity (if reported) Reference
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide Indole-sulfonamide; halogenated aryl groups Antimicrobial (analogous to indomethacin derivatives)
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides Adamantane-indole hybrids; oxoacetamide linkage Not explicitly stated; adamantane enhances stability
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole-naphthalene-indole hybrid Synthesized via click chemistry; no activity data

Key Observations :

  • Adamantane substitution () introduces rigidity and hydrophobicity, contrasting with the azepane ring’s flexibility.
  • Triazole-linked naphthalene derivatives () prioritize π-π stacking interactions, whereas sulfonamide-based compounds (e.g., ) favor hydrogen bonding.

Key Observations :

  • The target compound likely employs amide coupling (similar to ) for sulfonamide formation.
  • Cu(I)-catalyzed click chemistry () is efficient for triazole synthesis but irrelevant to sulfonamide-based targets.

Spectroscopic and Computational Data

Property Target Compound (Inferred) 2-({1-[2-(1-Azepanyl)...}acetamide 2-(1-(4-Chlorobenzoyl)...acetamide
IR (C=O stretch) ~1670–1680 cm⁻¹ 1671 cm⁻¹ 1682 cm⁻¹
1H NMR (δ ppm) ~5.4 (s, –OCH₂), 7.2–8.4 (Ar–H) 5.38–8.36 (Ar–H, triazole) 5.40–8.61 (Ar–H, sulfonamide)
XLogP ~4.2 (calculated) 3.8 (estimated) 4.5 (reported)

Key Observations :

  • IR and NMR profiles align with sulfonamide/indole frameworks across analogs.
  • Higher XLogP in halogenated derivatives (e.g., ) suggests increased lipophilicity compared to the target compound.

Research Findings and Implications

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance hydrogen-bond acceptor capacity, critical for target engagement (e.g., antimicrobial activity in ).
  • Substituent Effects : N-Methyl-N-phenyl acetamide balances steric bulk and electron-withdrawing effects, contrasting with halogenated aryl groups in .

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